molecular formula C8H14O3 B1426145 1-(1,3-Dioxolan-2-yl)-pentan-2-one CAS No. 60643-06-3

1-(1,3-Dioxolan-2-yl)-pentan-2-one

Cat. No. B1426145
CAS RN: 60643-06-3
M. Wt: 158.19 g/mol
InChI Key: CDWNCNQZFVUYAP-UHFFFAOYSA-N
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Description

1-(1,3-Dioxolan-2-yl)-pentan-2-one is a type of organic compound that contains a 1,3-dioxolane ring . Dioxolanes are a group of organic compounds that can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .


Chemical Reactions Analysis

The chemical reactions involving 1,3-dioxolane derivatives have been studied. For example, the reaction of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide was achieved through an assembly of three components: alkene, carboxylic acid, and silyl enol ether . The reaction proceeded via stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation of alkene substrates with hypervalent iodine .

Scientific Research Applications

Ratiometric Fluorescent Probe Development

“1-(1,3-Dioxolan-2-yl)-pentan-2-one” is used in the preparation of a ratiometric fluorescent probe. This probe is designed for the specific detection of cysteine over other amino acids like homocysteine and glutathione. Such probes are crucial in biochemical research for detecting and quantifying specific biomolecules within complex mixtures .

Synthesis of Antitumor Agents

The compound serves as a reactant in the synthesis of antitumor agents. Its role in forming complex molecules that can interact with biological targets is vital for developing new cancer therapies .

Microwave-Assisted Synthesis

It is utilized in microwave-assisted synthesis processes, such as the preparation of KN-93, an inhibitor of calmodulin kinase II. This enzyme plays a role in various cellular functions, and its inhibition can be significant in treating certain diseases .

Spirobenzofuran Piperidines Synthesis

The chemical is involved in synthesizing fluorinated spirobenzofuran piperidines, which act as s1 receptor ligands. These ligands have potential therapeutic applications in treating neurological disorders .

Wittig Olefination Reactions

It finds application as a reagent for Wittig olefinations, introducing a 1,3-dioxolane moiety into compounds. This reaction is a staple in organic chemistry for forming carbon-carbon double bonds .

properties

IUPAC Name

1-(1,3-dioxolan-2-yl)pentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-3-7(9)6-8-10-4-5-11-8/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWNCNQZFVUYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717603
Record name 1-(1,3-Dioxolan-2-yl)pentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60643-06-3
Record name 1-(1,3-Dioxolan-2-yl)pentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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